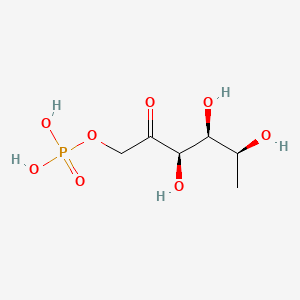

L-Rhamnulose 1-phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

444-09-7 |

|---|---|

Molecular Formula |

C6H13O8P |

Molecular Weight |

244.14 g/mol |

IUPAC Name |

[(3R,4S,5S)-3,4,5-trihydroxy-2-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/t3-,5-,6-/m0/s1 |

InChI Key |

KNYGWWDTPGSEPD-FUTKDDECSA-N |

SMILES |

CC(C(C(C(=O)COP(=O)(O)O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(=O)COP(=O)(O)O)O)O)O |

Other CAS No. |

444-09-7 |

Synonyms |

rhamnulose 1-phosphate |

Origin of Product |

United States |

Enzymatic Formation of L Rhamnulose 1 Phosphate

L-Rhamnulokinase (RhaB) Activity and Characteristics

Catalytic Mechanism of L-Rhamnulose Phosphorylation

L-Rhamnulokinase catalyzes the transfer of the terminal (gamma) phosphate (B84403) group from a phosphate donor, typically adenosine (B11128) triphosphate (ATP), to the C-1 hydroxyl group of L-rhamnulose. researchgate.netnih.gov This reaction results in the formation of L-rhamnulose 1-phosphate and adenosine diphosphate (B83284) (ADP). ecmdb.ca The catalytic mechanism is proposed to be a direct in-line phosphoryl transfer involving a bipyramidal pentavalent intermediate. nih.gov This mechanism is facilitated by the precise positioning of the substrates, L-rhamnulose and ATP, within the active site of the enzyme. nih.gov The presence of a divalent cation, most commonly magnesium (Mg²⁺), is required for the catalytic activity of RhaB. uniprot.org

Substrate Specificity for L-Rhamnulose and ATP

L-Rhamnulokinase exhibits a high degree of specificity for its primary substrate, L-rhamnulose. uniprot.orgnih.gov However, studies have shown that the enzyme can also phosphorylate other sugars, albeit with lower efficiency. These include L-fuculose and L-xylulose. uniprot.orgplos.org The enzyme's affinity for L-rhamnulose is significantly higher than for other sugars. For instance, the Michaelis constant (Kₘ) of E. coli RhaB for L-rhamnulose is 82 µM, while for L-fructose it is 3 mM. uniprot.org

Regarding the phosphate donor, ATP is the preferred substrate. uniprot.org However, other nucleotide triphosphates such as uridine (B1682114) triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and guanosine (B1672433) triphosphate (GTP) can also serve as phosphate donors, although they are less effective. uniprot.org

Table 1: Kinetic Parameters of E. coli L-Rhamnulokinase (RhaB)

| Substrate | Kₘ |

| L-Rhamnulose | 82 µM |

| ATP | 110 µM |

| Magnesium (Mg²⁺) | 270 µM |

| L-Fructose | 3 mM |

Data sourced from UniProtKB P32171. uniprot.org

Structural Basis of L-Rhamnulokinase Catalysis

The three-dimensional structure of L-Rhamnulokinase from Escherichia coli has been determined by X-ray crystallography, providing significant insights into its catalytic mechanism. nih.govebi.ac.ukebi.ac.uk The enzyme is a monomeric protein composed of two distinct domains: a larger C-terminal domain and a smaller N-terminal domain. nih.gov The active site, where both L-rhamnulose and ATP bind, is located in a deep cleft between these two domains. nih.gov

Upon substrate binding, RhaB undergoes a significant conformational change, often referred to as an "induced fit." nih.gov The two domains move closer together, enclosing the substrates within the active site. This movement is crucial for catalysis as it properly orients the reactive groups for the phosphoryl transfer reaction and excludes water from the active site, preventing the non-productive hydrolysis of ATP. nih.gov The N-terminal domain of RhaB adopts a ribonuclease H-like fold, which is responsible for substrate binding, while the C-terminal domain has an actin-like ATPase fold that binds the ATP cofactor. researchgate.net

Metabolic Degradation and Interconversions of L Rhamnulose 1 Phosphate

L-Rhamnulose 1-phosphate Aldolase (B8822740) (RhuA/RhaD) Activity

This compound aldolase, encoded by the rhaD (or rhuA) gene, is the enzyme responsible for the next step in the L-rhamnose degradation pathway. uniprot.orgdrugbank.com This enzyme catalyzes a reversible aldol (B89426) cleavage reaction, breaking down this compound into two smaller, metabolically useful molecules. uniprot.orgnih.gov

Reversible Aldol Cleavage Reaction: Formation of Dihydroxyacetone Phosphate (B84403) and L-Lactaldehyde

The primary function of this compound aldolase is to catalyze the reversible cleavage of this compound into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. uniprot.orgnih.govebi.ac.uk This reaction is a critical juncture, converting the six-carbon sugar derivative into two three-carbon compounds. nih.govontosight.ai The systematic name for this enzyme is L-rhamnulose-1-phosphate (S)-lactaldehyde-lyase (glycerone-phosphate-forming). wikipedia.orggenome.jp The reaction can be summarized as follows:

This compound ⇌ Dihydroxyacetone phosphate + L-Lactaldehyde wikipedia.orgresearchgate.net

The reversibility of this reaction allows the enzyme to also catalyze the condensation of DHAP and L-lactaldehyde to form this compound. ebi.ac.ukiucr.org

Enzyme Classification and Metal Ion Dependency (Class II Aldolase)

This compound aldolase is classified as a Class II aldolase. ebi.ac.ukiucr.orgebi.ac.uk A defining characteristic of Class II aldolases is their dependence on a divalent metal ion for catalytic activity. iucr.orgnih.gov In the case of this compound aldolase from E. coli, this metal ion is typically zinc (Zn²⁺). ebi.ac.uknih.gov The zinc ion acts as an electron sink, stabilizing the enolate intermediate formed during the reaction. ebi.ac.ukiucr.orgnih.gov The enzyme is a homotetramer, with each subunit having a molecular weight of approximately 30,000 Daltons and binding one zinc ion. uniprot.orgnih.govrcsb.org Interestingly, the homolog from Thermotoga maritima is activated by cobalt (Co²⁺) instead of zinc. core.ac.uk

| Feature | Description |

| Enzyme Name | This compound aldolase (RhuA/RhaD) |

| EC Number | 4.1.2.19 wikipedia.org |

| Classification | Class II Aldolase ebi.ac.ukiucr.org |

| Metal Cofactor | Divalent metal ion (typically Zn²⁺ in E. coli) ebi.ac.uknih.gov |

| Quaternary Structure | Homotetramer nih.govrcsb.org |

Molecular Mechanism of Carbon-Carbon Bond Cleavage and Formation

The catalytic mechanism of this compound aldolase involves a series of steps facilitated by key amino acid residues and the essential zinc ion. ebi.ac.uknih.gov The process begins with the opening of the ring form of this compound, a step catalyzed by a glutamic acid residue (Glu171) acting as an acid. ebi.ac.uk The resulting open-chain substrate then coordinates with the zinc ion. ebi.ac.uk

Another glutamic acid residue (Glu117) acts as a base, abstracting a proton from the C4 hydroxyl group of the substrate. ebi.ac.uk This initiates the cleavage of the C3-C4 bond, leading to the formation of an enolate of dihydroxyacetone phosphate and L-lactaldehyde. ebi.ac.uk The enolate is stabilized by the zinc ion. ebi.ac.uknih.gov Finally, Glu117 acts as an acid to protonate the enolate, yielding dihydroxyacetone phosphate, and both products are released from the active site. ebi.ac.uk The reverse reaction, carbon-carbon bond formation, follows the same mechanistic path in reverse. ebi.ac.ukrsc.org

Substrate Specificity and Stereoselectivity in Aldol Addition

While this compound is the natural substrate, the aldolase exhibits a degree of flexibility, particularly in the reverse aldol addition reaction. nih.govnih.gov The enzyme is highly specific for the donor substrate, dihydroxyacetone phosphate (DHAP). nih.gov Attempts to use unphosphorylated dihydroxyacetone (DHA) as a donor have shown that the wild-type enzyme has very low activity, though this can be improved through site-directed mutagenesis of the phosphate-binding site. researchgate.netresearchgate.netwhiterose.ac.uk

The enzyme can accept a range of aldehyde acceptors in place of L-lactaldehyde, making it a useful tool in biocatalysis for the synthesis of various sugar derivatives. csic.escore.ac.uk The stereoselectivity of the aldol addition is a key feature. The reaction catalyzed by this compound aldolase typically results in the formation of a (3R,4S) configuration at the two new stereocenters, leading to the L-threo diastereomer. csic.escore.ac.uk However, the degree of stereoselectivity can be influenced by the structure of the aldehyde acceptor. csic.escore.ac.uk For instance, while some aldehydes yield the expected L-threo product predominantly, others can result in the formation of the D-erythro diastereomer as a minor product. csic.escore.ac.uk

Downstream Metabolic Fates of Products

The cleavage of this compound yields two products that are readily integrated into central metabolic pathways.

Metabolism of L-Lactaldehyde

L-rhamnulose-1-phosphate aldolase catalyzes the reversible cleavage of L-rhamnulose-1-phosphate into two products: L-lactaldehyde and dihydroxyacetone phosphate (DHAP). ontosight.aiebi.ac.ukwikipedia.orguniprot.orguniprot.org While DHAP directly enters central glycolytic pathways, the metabolic fate of L-lactaldehyde is a critical branching point, determined primarily by the availability of oxygen. nih.govebi.ac.uknih.gov

Under aerobic conditions, L-lactaldehyde is oxidized to L-lactate. nih.govebi.ac.ukmdpi.com This reaction is catalyzed by the NAD-linked enzyme lactaldehyde dehydrogenase. nih.govebi.ac.uk Subsequently, the L-lactate can be converted into pyruvate (B1213749), which then enters the general metabolic pool. ebi.ac.uk Experimental evidence has shown that L-lactaldehyde itself is the effector molecule that induces the expression of lactaldehyde dehydrogenase. nih.govasm.org

Conversely, under anaerobic conditions, the metabolic route shifts from oxidation to reduction. nih.govebi.ac.uk L-lactaldehyde is reduced to L-1,2-propanediol by an NADH-linked propanediol (B1597323) oxidoreductase. nih.govebi.ac.uk This product is then typically excreted from the cell as a terminal fermentation product. ebi.ac.uk The shift between these two pathways is regulated by both the induction of propanediol oxidoreductase and the cellular NAD/NADH ratio. nih.govebi.ac.uk When conditions switch from anaerobic to aerobic, the oxidation of L-lactaldehyde to L-lactate is restored, a change primarily driven by the shift in the NAD/NADH ratio, as both dehydrogenase and oxidoreductase enzymes can remain active. nih.gov

| Condition | Enzyme | Substrate | Product | Metabolic Fate |

| Aerobic | Lactaldehyde Dehydrogenase | L-Lactaldehyde | L-Lactate | Enters central metabolism via pyruvate. ebi.ac.uk |

| Anaerobic | Propanediol Oxidoreductase | L-Lactaldehyde | L-1,2-propanediol | Excreted as a fermentation end-product. ebi.ac.uk |

Comparative Analysis of Rhamnose and Fucose Catabolic Pathways

The metabolic pathways for L-rhamnose and L-fucose in organisms like Escherichia coli are classic examples of parallel evolution, utilizing distinct but analogous sets of enzymes to process structurally similar deoxyhexose sugars. nih.govasm.org Both sugars are catabolized through phosphorylative pathways that ultimately yield common intermediates. mdpi.comasm.org

The catabolism of L-rhamnose and L-fucose exhibits both divergent and convergent steps. asm.org

Divergent Steps: The initial steps of the pathways are divergent, requiring specific enzymes for each sugar. L-rhamnose is acted upon by L-rhamnose isomerase, L-rhamnulokinase, and L-rhamnulose-1-phosphate aldolase. In parallel, L-fucose is metabolized by a separate set of enzymes: L-fucose isomerase, L-fuculokinase, and L-fuculose-1-phosphate aldolase. mdpi.comasm.org These homologous enzyme sets are each specific for their corresponding sugar substrate and are encoded by different gene clusters. asm.org

Convergent Steps: The two pathways converge after the aldolase-catalyzed step. asm.org Both L-rhamnulose-1-phosphate aldolase and L-fuculose-1-phosphate aldolase cleave their respective six-carbon phosphorylated sugar substrates into the same two three-carbon products: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. asm.orgfrontiersin.orgnih.gov From this point, the subsequent metabolism of DHAP and L-lactaldehyde follows a common, shared pathway. nih.govfrontiersin.orgnih.gov

| Feature | L-Rhamnose Pathway | L-Fucose Pathway | Status |

| Isomerase | L-Rhamnose Isomerase | L-Fucose Isomerase | Divergent |

| Kinase | L-Rhamnulokinase | L-Fuculokinase | Divergent |

| Aldolase | L-Rhamnulose-1-phosphate Aldolase | L-Fuculose-1-phosphate Aldolase | Divergent |

| Aldolase Substrate | L-Rhamnulose-1-phosphate | L-Fuculose-1-phosphate | Divergent |

| Aldolase Products | DHAP + L-Lactaldehyde | DHAP + L-Lactaldehyde | Convergent |

| Subsequent Metabolism | Metabolism of DHAP and L-lactaldehyde | Metabolism of DHAP and L-lactaldehyde | Convergent |

L-rhamnulose-1-phosphate aldolase (RhuA or RhaD) and L-fuculose-1-phosphate aldolase (FucA) are structurally and functionally related enzymes. ebi.ac.uknih.gov Both are Class II, zinc-dependent aldolases that catalyze the reversible cleavage of a phosphorylated ketose sugar into DHAP and L-lactaldehyde. ebi.ac.ukuniprot.orguniprot.orgwikipedia.org Despite their low sequence identity, structural analyses reveal that they are homologous and possess chemically similar active centers. nih.govnih.gov

The critical difference between them lies in their epimer specificity. RhuA acts on L-rhamnulose-1-phosphate, while FucA acts on its C4-epimer, L-fuculose-1-phosphate. nih.gov This specificity is crucial for the distinct metabolic pathways. In synthetic applications, this stereoselectivity is evident in the configuration of the vicinal diols formed in the reverse aldol addition reaction. FucA typically generates the (3R,4R)-diol, known as the anti configuration. researchgate.net In contrast, RhuA produces the (3R,4S)-diol, or syn configuration. researchgate.netcsic.es

Structural studies suggest that this epimer specificity arises from a subtle difference in the positioning of the L-lactaldehyde substrate within the active site. The binding mode of L-lactaldehyde is largely the same in both enzymes, except for a 180-degree flip of its aldehyde group. nih.govacs.org This rotation determines whether the attack by the DHAP-enolate in the condensation reaction occurs on one face of the aldehyde or the other, thereby dictating the stereochemistry at the C4 position and distinguishing between the formation of rhamnulose or fuculose. nih.govacs.org While both enzymes are highly specific, some studies have noted that RhuA can be less stereoselective than FucA with certain unnatural substrates. csic.es

| Enzyme | Natural Substrate (Cleavage) | Product Stereochemistry (Condensation) |

| L-Rhamnulose-1-phosphate Aldolase (RhuA) | L-Rhamnulose-1-phosphate | (3R,4S) or syn diol researchgate.netcsic.es |

| L-Fuculose-1-phosphate Aldolase (FucA) | L-Fuculose-1-phosphate | (3R,4R) or anti diol researchgate.net |

Structural Biology and Enzymatic Mechanism of L Rhamnulose 1 Phosphate Aldolase

Crystal Structure Analysis and Enzyme Architecture

The three-dimensional structure of L-rhamnulose-1-phosphate aldolase (B8822740) from Escherichia coli has been determined, providing significant insights into its function. Initial structural analysis was performed at a resolution of 2.7 Å, which was later refined to 1.35 Å using a crystal form obtained through a surface mutation. nih.govacs.orgnih.gov These high-resolution structures reveal a sophisticated molecular architecture tailored for its specific catalytic activity.

L-Rhamnulose-1-phosphate aldolase exists as a homotetramer, meaning it is composed of four identical protein subunits. iucr.orgnih.govebi.ac.uk Each subunit has a molecular weight of approximately 30,000 Daltons. nih.govebi.ac.uk The tetramer exhibits a rare C4-symmetric arrangement, where the four subunits are related by a four-fold rotational symmetry. nih.govacs.org This assembly results in a structure where the N-terminal domains of the subunits protrude from the main body, resembling antennas. proteopedia.org The oligomerization is crucial for forming the active enzyme, with the active sites located at the interface between adjacent subunits. embl-heidelberg.de In one complex crystal form, the enzyme was observed to form a D4-symmetric propeller structure composed of five D4-symmetric octamers. iucr.orgebi.ac.uk

The active site of L-rhamnulose-1-phosphate aldolase is located at the interface between two adjacent subunits and shares structural similarities with other enzymes like L-fuculose-1-phosphate aldolase and L-ribulose-5-phosphate 4-epimerase. embl-heidelberg.de The active site contains distinct pockets designed to bind the different parts of its substrates. researchgate.net Structural studies involving the inhibitor phosphoglycolohydroxamate (PGH), a stable analog of the enediolate intermediate of DHAP, have helped to map the binding site for dihydroxyacetone phosphate (B84403). nih.govacs.org The binding of the second product, L-lactaldehyde, is proposed to occur in a manner similar to that in L-fuculose-1-phosphate aldolase, but with a 180° flip of its aldehyde group, which accounts for the different stereochemistry of the respective sugar phosphate products. nih.govacs.org

Table 1: Key Structural Features of L-Rhamnulose 1-phosphate Aldolase

| Feature | Description | Reference(s) |

| Quaternary Structure | Homotetramer (four identical subunits) | iucr.org, ebi.ac.uk, nih.gov |

| Symmetry | C4-symmetric | nih.gov, acs.org |

| Subunit Molecular Weight | ~30 kDa | ebi.ac.uk, nih.gov |

| Active Site Location | At the interface between adjacent subunits | embl-heidelberg.de |

Site-directed mutagenesis and structural analysis have identified several key amino acid residues essential for catalysis. Two glutamate (B1630785) residues, Glu117 and Glu171, play pivotal roles as general acid/base catalysts. ebi.ac.uk

Glu171 : This residue is proposed to initiate the reaction by acting as a general acid to protonate the ring oxygen of the cyclic L-rhamnulose-1-phosphate, facilitating ring opening. ebi.ac.uk

Glu117 : This residue acts as the catalytic base. It abstracts a proton from the C4-hydroxyl group of the linear substrate, which promotes the cleavage of the C3-C4 bond to form the products, DHAP and L-lactaldehyde. ebi.ac.uk Subsequently, Glu117 acts as a general acid to protonate the resulting enolate of DHAP. ebi.ac.uk

As a Class II aldolase, L-rhamnulose-1-phosphate aldolase requires a divalent metal ion for its activity. ebi.ac.ukenzyme-database.org The natural cofactor is typically a zinc ion (Zn²⁺). ebi.ac.ukudelar.edu.uy This metal ion is located in the active site and is crucial for catalysis, acting as a Lewis acid to stabilize the negative charge that develops on the substrate during the reaction. researchgate.netebi.ac.uk The Zn²⁺ ion coordinates with the substrate, specifically the dihydroxyacetone phosphate moiety, which facilitates the proton abstraction step. researchgate.net

Studies have shown that the native Zn²⁺ can be replaced by other divalent metal ions, such as cobalt (Co²⁺), which also supports catalytic activity. enzyme-database.org Interestingly, the enzyme exhibits a greater oxidase side-reaction activity when Co²⁺ is the cofactor compared to Zn²⁺. scispace.com The coordination of the metal ion within the active site is critical, and changes in this coordination sphere, influenced by the spatial arrangement of residues, are correlated with the enzyme's activity. researchgate.net

Table 2: Catalytic Components and Their Functions

| Component | Role in Catalysis | Reference(s) |

| Glu171 | General acid catalyst for substrate ring opening. | ebi.ac.uk |

| Glu117 | General acid/base catalyst for C-C bond cleavage and protonation. | ebi.ac.uk |

| Zn²⁺ (or Co²⁺) | Lewis acid; coordinates the substrate and stabilizes the enolate intermediate. | ebi.ac.uk, enzyme-database.org, researchgate.net |

Identification and Role of Catalytic Residues (e.g., Glu117, Glu171)

Conformational Dynamics and Allosteric Effects

The catalytic efficiency of L-rhamnulose-1-phosphate aldolase is not solely dependent on its static structure but is also influenced by specific dynamic motions within the protein.

The N-terminal domain of each subunit, which extends from the core structure, exhibits a notable correlated and anisotropic mobility. nih.govacs.orgembl-heidelberg.de This "antenna" motion is not random thermal movement; instead, it is a directed motion that is hypothesized to support the catalytic process mechanically. nih.govacs.org This movement is thought to channel the catalytic base (Glu117) and the phosphate-binding portion of the N-terminal domain towards the zinc ion and the L-lactaldehyde binding site located on the C-terminal domain of the adjacent subunit. nih.govacs.org

To test this hypothesis, mutations were introduced to reduce the mobility of this N-terminal "antenna" domain without altering the active site. proteopedia.org These mutations resulted in a decrease in catalytic activity, providing strong evidence for a correlation between the domain's mobility and the enzyme's efficiency. proteopedia.org The distinctly anisotropic mobility of the wild-type enzyme's antenna domain became isotropic (non-directional) in the less active mutants, supporting the idea that this specific, directed motion facilitates the chemical reaction. proteopedia.org

Insights from Mutagenesis Studies on Protein Dynamics

Mutagenesis studies have been instrumental in elucidating the relationship between the structure, dynamics, and function of L-rhamnulose-1-phosphate aldolase (RhuA). These investigations have provided critical insights into the roles of specific amino acid residues in catalysis and substrate binding, as well as the importance of protein dynamics in the enzymatic mechanism.

A significant area of investigation has been the redesign of the phosphate binding site to alter substrate specificity. researchgate.netnih.gov The wild-type enzyme has a high affinity for its phosphorylated substrate, L-rhamnulose-1-phosphate. researchgate.net To enhance its utility in organic synthesis by enabling the use of the unphosphorylated donor dihydroxyacetone (DHA), researchers have targeted the residues that form the phosphoryl group binding site. nih.govresearchgate.net Computational analyses and site-directed mutagenesis have identified several key residues (N29, N32, S75, T115, and S116) that interact with the phosphate group of the natural substrate. researchgate.netnih.gov

One notable mutation is the substitution of asparagine at position 29 with aspartate (N29D). researchgate.net This single-point mutation was shown to increase the aldolase's activity in reactions involving DHA and various aldehyde acceptors, effectively making the enzyme more versatile. researchgate.net The substitution aims to create new polar contacts that can better stabilize the non-phosphorylated donor substrate. researchgate.netnih.gov The success of the N29D mutant highlights how subtle changes in the active site can significantly alter the enzyme's catalytic properties and substrate preference. researchgate.net

Beyond static active site modifications, research has revealed the crucial role of protein dynamics in the catalytic cycle of RhuA. The enzyme's N-terminal domain exhibits a correlated anisotropic mobility. nih.govacs.org This directed motion is not random; it channels the energy from isotropic Brownian motion to facilitate a specific conformational change. nih.govacs.org This movement brings the catalytic base and the substrate's phosphate group, located on the N-terminal domain, towards the zinc ion and the L-lactaldehyde substrate, which are situated on the C-terminal domain. nih.govacs.org This mechanical support is suggested to be an integral part of the catalytic mechanism, ensuring the efficient alignment of reactants and catalytic groups. nih.govacs.org

The sensitivity of the catalytic rate to various mutations has helped to formulate a putative catalytic mechanism, drawing comparisons with related aldolases. nih.govacs.org Key residues such as E117 and E171' have been identified as playing major roles in catalysis, specifically in the proton transfers required for C-C bond cleavage and formation. researchgate.netebi.ac.uk

Table 1: Summary of Key Mutagenesis Studies on L-Rhamnulose-1-phosphate Aldolase

| Mutation | Targeted Residue(s) | Purpose of Mutation | Observed Effect | Reference(s) |

|---|---|---|---|---|

| N29D | Asparagine-29 | To increase affinity for the unphosphorylated donor dihydroxyacetone (DHA). | 3-fold increase in the rate of aldol (B89426) addition reactions with DHA and other aldehydes. | researchgate.net |

| Various | N29, N32, S75, T115, S116 | To redesign the phosphate binding site for DHA acceptance. | Substitution with Asp was proposed to establish new polar contacts to stabilize DHA. | researchgate.netnih.gov |

| Surface Mutation | Not specified | To obtain a more suitable crystal form for high-resolution structural analysis. | Enabled the determination of the enzyme structure at 1.35 Å resolution. | nih.govacs.org |

Structural Homology with Other Aldolases and Epimerases

Despite sometimes low sequence identity, L-rhamnulose-1-phosphate aldolase shares significant structural and mechanistic similarities with other enzymes, particularly L-fuculose-1-phosphate aldolase (FucA) and L-ribulose-5-phosphate 4-epimerase. nih.govacs.orgembl-heidelberg.de These homologies place RhuA within a larger superfamily of enzymes that utilize a common structural platform to catalyze related, yet distinct, chemical transformations. nih.govnih.gov

L-fuculose-1-phosphate aldolase (FucA) is a close structural homolog of RhuA. nih.gov It catalyzes a similar reversible aldol cleavage reaction, but on a stereoisomer of the RhuA substrate, splitting L-fuculose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.govdrugbank.com Although the sequence identity between the E. coli versions of RhuA and FucA is low, at approximately 18%, their three-dimensional structures are remarkably similar. nih.govdrugbank.com Both enzymes are homotetramers and possess chemically similar active centers. nih.gov The structural superposition of the two enzymes reveals a conserved chain fold. nih.govacs.org This structural conservation extends to the active site, where the binding mode of the inhibitor phosphoglycolohydroxamate, a DHAP analogue, is comparable in both aldolases. nih.govacs.org The key difference in their catalysis lies in the orientation of the L-lactaldehyde product; a 180-degree flip of its aldehyde group is what distinguishes the formation of the two epimers, L-rhamnulose and L-fuculose. nih.govacs.org

L-ribulose-5-phosphate 4-epimerase also shows a striking structural resemblance to RhuA. nih.govacs.orgembl-heidelberg.de This enzyme catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate. Like RhuA, it is a homotetramer with C(4) symmetry, and each subunit consists of a central β-sheet flanked by α-helices. embl-heidelberg.de The active site, containing a catalytic zinc ion, is located at the interface between adjacent subunits, a feature also seen in RhuA. embl-heidelberg.de The structural similarity suggests that these enzymes evolved from a common ancestor, adapting an "aldolase-like platform" to perform different chemical reactions—aldol cleavage in the case of RhuA and epimerization in the case of the epimerase. embl-heidelberg.de The identification of epimerization activity in class II aldolases like RhuA further strengthens this link, suggesting these enzymes can catalyze 4-epimerization through an aldol cleavage-condensation mechanism. researchgate.net

Table 2: Structural Comparison of L-Rhamnulose-1-phosphate Aldolase and Homologous Enzymes

| Feature | L-Rhamnulose-1-phosphate Aldolase (RhuA) | L-Fuculose-1-phosphate Aldolase (FucA) | L-Ribulose-5-phosphate 4-Epimerase | Reference(s) |

|---|---|---|---|---|

| Enzyme Class | Class II Aldolase | Class II Aldolase | Class II Aldolase Superfamily | ebi.ac.ukresearchgate.net |

| Quaternary Structure | Homotetramer (C₄ symmetry) | Homotetramer | Homotetramer (C₄ symmetry) | nih.govembl-heidelberg.denih.gov |

| Reaction Catalyzed | L-Rhamnulose-1-phosphate ⇌ DHAP + L-Lactaldehyde | L-Fuculose-1-phosphate ⇌ DHAP + L-Lactaldehyde | L-Ribulose-5-phosphate ⇌ D-Xylulose-5-phosphate | nih.govembl-heidelberg.denih.gov |

| Sequence Identity to RhuA | 100% | ~18% | Low | nih.govdrugbank.com |

| Core Structural Motif | Central β-sheet flanked by α-helices | Homologous to RhuA | Central β-sheet flanked by α-helices | nih.govembl-heidelberg.de |

| Active Site Feature | Catalytic Zn²⁺ ion at subunit interface | Chemically similar active center to RhuA | Catalytic Zn²⁺ ion at subunit interface | nih.govembl-heidelberg.de |

| PDB Accession Codes | 1GT7, 1OJR | - | - | wikipedia.orgen-academic.com |

Regulatory Mechanisms of L Rhamnulose Catabolism

Transcriptional Regulation of Operons

The expression of genes for L-rhamnose catabolism is primarily controlled at the transcriptional level through the action of specific regulatory proteins that can either activate or repress gene expression in response to the presence of L-rhamnose and its metabolites.

Role of Specific Transcriptional Factors (e.g., RhaR, CcpA)

In many bacteria, the regulation of the L-rhamnose utilization operons involves specific transcriptional factors that bind to the DNA and modulate the transcription of the catabolic genes. A well-studied example is the regulatory system in Bacillus subtilis, which involves two key proteins: RhaR and CcpA. asm.orgnih.gov

RhaR: This protein is a member of the DeoR family of transcriptional regulators. nih.govuni-goettingen.de In B. subtilis, RhaR functions as a repressor of the rhaEWRBMA operon, which contains the genes necessary for L-rhamnose breakdown. asm.orgnih.gov DNase I footprinting analysis has shown that RhaR specifically binds to an operator region upstream of the rhaEW gene. nih.govnih.gov This binding prevents the transcription of the operon in the absence of the inducer. nih.gov The RhaR binding site contains two imperfect direct repeats, with the upstream repeat being crucial for high-affinity binding. nih.gov

CcpA: The Catabolite Control Protein A (CcpA) is a global regulator responsible for carbon catabolite repression (CCR) in many low-GC Gram-positive bacteria, including B. subtilis. asm.orguni-goettingen.de In the context of L-rhamnose catabolism, CcpA also acts as a repressor. asm.orguni-goettingen.de It binds to a specific DNA sequence known as the catabolite-responsive element (cre), which in the case of the rha operon in B. subtilis, overlaps with the RhaR binding site. nih.govnih.gov The binding of the CcpA/P-Ser-HPr complex to this cre site ensures that the operon remains repressed when a preferred carbon source like glucose is available. nih.govuni-goettingen.de

The regulatory mechanisms can differ significantly between bacterial species. For instance, in Escherichia coli, the regulation of the rha operons is mediated by RhaR and RhaS, both belonging to the AraC/XylS family of activators, a different family from the B. subtilis RhaR. asm.org

Influence of L-Rhamnulose 1-phosphate on Gene Expression

The actual inducer molecule that signals the presence of L-rhamnose and triggers the expression of the catabolic genes is not L-rhamnose itself, but rather an intermediate in its metabolic pathway: this compound. asm.orgnih.gov L-rhamnose is first isomerized to L-rhamnulose by the enzyme RhaA (L-rhamnose isomerase), and then phosphorylated to this compound by RhaB (rhamnulokinase). nih.govresearchgate.net

This metabolic activation is crucial for derepression. In vitro and in vivo studies have demonstrated that this compound acts as an effector molecule that directly antagonizes the DNA-binding activity of the RhaR repressor. asm.orgnih.gov When this compound binds to RhaR, it causes a conformational change in the protein, leading to its detachment from the operator DNA. nih.gov This derepression allows for the transcription of the rhaEWRBMA operon and the subsequent catabolism of L-rhamnose. asm.orgnih.gov

Experimental evidence from B. subtilis has shown that the L-rhamnose-responsive induction of the rhaEW promoter is abolished if the rhaA or rhaB genes are disrupted, preventing the formation of this compound. asm.orgnih.gov Conversely, disruption of the rhaR gene leads to constitutive expression of the operon, even in the absence of L-rhamnose, confirming its role as a repressor that is inactivated by this compound. asm.orgnih.gov

Carbon Catabolite Repression and Induction

Carbon catabolite repression (CCR) is a global regulatory mechanism in bacteria that prioritizes the use of readily metabolizable carbon sources, such as glucose, over less favorable ones like L-rhamnose. asm.orgoup.com This ensures that the cellular machinery for metabolizing alternative sugars is only synthesized when necessary. nih.gov

In the case of L-rhamnose catabolism in B. subtilis, CCR is mediated by CcpA. asm.orguni-goettingen.de When glucose is present, the CcpA/P-Ser-HPr complex binds to the cre site within the regulatory region of the rhaEWRBMA operon. nih.govnih.gov This binding represses transcription, overriding the potential induction by this compound. nih.gov This ensures that the bacterium will consume all the available glucose before switching to L-rhamnose metabolism. oup.com Reporter gene assays using strains with and without a functional ccpA gene have confirmed the essential role of CcpA in the CCR of this operon. asm.orgnih.gov

Induction of the L-rhamnose operon, therefore, requires two conditions to be met: the presence of L-rhamnose (leading to the production of the inducer, this compound) and the absence of a preferred carbon source (preventing CcpA-mediated repression). asm.orgnih.gov In some fungi, such as Aspergillus niger, the expression of pectinolytic enzymes is induced by L-rhamnose, while in Pullularia pullulans, the presence of glucose or galactose represses the synthesis of L-rhamnose dehydrogenase. nih.govmdpi.com

Comparative Genomics of Regulatory Networks

Comparative genomic analyses have revealed considerable diversity in the regulatory mechanisms of L-rhamnose catabolism across different bacterial phyla. osti.govnih.gov While the core catabolic pathway is often conserved, the transcriptional regulators and their corresponding DNA binding sites show remarkable variation. osti.govnih.gov

Bioinformatic approaches have been used to reconstruct L-rhamnose catabolic pathways and their associated regulons in a wide range of bacteria, including those from the phyla Actinobacteria, Bacteroidetes, Chloroflexi, Firmicutes, Proteobacteria, and Thermotogae. osti.govnih.gov These studies have identified novel enzymes, transporters, and transcriptional regulators involved in L-rhamnose utilization. osti.govfrontiersin.org

For example, large-scale regulon inference has highlighted the variations in transcriptional regulators for L-rhamnose utilization genes. osti.govnih.gov In some Bacillales, novel regulons for rhamnose metabolism have been identified, controlled by different transcription factors such as RhgR and RmgR, in addition to RhaR. researchgate.net This diversity in regulatory networks likely reflects the adaptation of different bacterial species to their specific ecological niches and the various forms in which L-rhamnose is encountered in nature, often as a component of complex plant polysaccharides like pectin (B1162225) and rhamnogalacturonan. asm.orguni-goettingen.de

Biotechnological Applications and Enzyme Engineering

Chemoenzymatic Synthesis of Chiral Compounds

L-rhamnulose-1-phosphate aldolase (B8822740) is a valuable biocatalyst for the synthesis of a variety of chiral compounds, including novel sugar analogs, iminocyclitols, and nitrocyclitols. csic.escore.ac.ukresearchgate.net Its utility stems from its ability to control the stereochemistry of the newly formed chiral centers during the aldol (B89426) addition reaction. core.ac.ukmdpi.com

Asymmetric Aldol Additions for Novel Sugar Analogs

L-rhamnulose-1-phosphate aldolase (RhuA) catalyzes the asymmetric aldol addition of dihydroxyacetone phosphate (B84403) (DHAP) to a wide range of aldehyde acceptors, leading to the formation of novel sugar analogs. nih.govmdpi.com This reaction generates two new stereocenters, and the enzyme typically exhibits high stereoselectivity, controlling the configuration of these centers. mdpi.comresearchgate.net While RhuA is specific for DHAP as the donor substrate, its promiscuity towards the aldehyde acceptor allows for the synthesis of diverse and unnatural monosaccharides. nih.govmdpi.comnih.gov These sugar analogs are valuable as chiral building blocks for pharmaceuticals and as potential non-caloric sweeteners or glycosidase inhibitors. nih.gov

Synthesis of Iminocyclitols and Nitrocyclitols

The application of L-rhamnulose-1-phosphate aldolase extends to the synthesis of nitrogen-containing cyclic compounds like iminocyclitols and nitrocyclitols, which are often potent glycosidase inhibitors. core.ac.ukresearchgate.netresearchgate.net The general strategy involves the aldol addition of DHAP to an appropriate nitrogen-containing aldehyde, such as N-Cbz-aminoaldehydes or nitroaldehydes. core.ac.ukresearchgate.net

For iminocyclitol synthesis, the initial aldol adduct is dephosphorylated and then undergoes intramolecular reductive amination to form the cyclic product. core.ac.uk This method allows for the creation of three new stereogenic centers, two of which are controlled by the aldolase. core.ac.uk In the case of nitrocyclitols, the aldol addition to a nitroaldehyde is followed by an intramolecular Henry reaction (nitro-aldol condensation) to form the cyclitol ring. csic.esresearchgate.net Multi-enzyme cascade reactions, combining the aldolase with kinases to generate DHAP in situ, have been developed for the efficient synthesis of these compounds. researchgate.net

Diastereoselective and Enantioselective Product Control

L-rhamnulose-1-phosphate aldolase from Escherichia coli (RhuA) and its counterpart from the hyperthermophilic organism Thermotoga maritima (Rhu1PATm) generally exhibit a preference for the L-threo (2R, 3S) diastereomer in aldol additions. core.ac.ukresearchgate.net However, the degree of diastereoselectivity can be influenced by the structure of the aldehyde acceptor. core.ac.ukresearchgate.net For instance, with some aldehydes, mixtures of the L-threo and D-erythro (2R, 3R) diastereomers are obtained. core.ac.ukresearchgate.net

The stereochemical outcome can also be dependent on the enantiomer of the aldehyde substrate. When using N-Cbz-amino aldehydes, S-configured acceptors tend to yield the syn (3R,4S) aldol adduct, while R-configured acceptors can produce the anti (3R,4R) diastereomer. researchgate.net This demonstrates the enzyme's ability to exert both diastereoselective and enantioselective control over the reaction products. The stereoselectivity of RhuA is complementary to that of other aldolases like L-fuculose-1-phosphate aldolase (FucA), which typically favors the (3R,4R)-diol. researchgate.netrsc.org

| Aldehyde Acceptor | L-threo : D-erythro Ratio | Conversion/Yield |

|---|---|---|

| Nitroaldehyde 1 | 95 : 5 | Complete Conversion |

| Nitroaldehyde 2 | 75 : 25 | Complete Conversion |

| (R)-N-Cbz-aminoaldehyde | 32 : 68 | Low Yield |

| (S)-N-Cbz-aminoaldehyde | >95 : 5 | Low Yield |

| 3,3-diethoxypropanal | 70 : 30 | 67% Isolated Yield |

Directed Evolution and Rational Design of L-Rhamnulose 1-phosphate Aldolase

A significant hurdle in the widespread industrial use of DHAP-dependent aldolases like RhuA is their strict specificity for the expensive and unstable donor substrate, dihydroxyacetone phosphate (DHAP). nih.govnih.govmdpi.com To overcome this limitation, protein engineering techniques such as directed evolution and rational design have been employed to modify the enzyme's properties. nih.govwhiterose.ac.uknih.gov

Altering Donor Substrate Specificity (e.g., from DHAP to DHA)

A primary goal of engineering RhuA is to change its donor substrate specificity from DHAP to the much cheaper and more stable dihydroxyacetone (DHA). nih.govnih.gov

Directed evolution approaches have been developed to screen for RhuA mutants with activity towards DHA. nih.govnih.gov One method involves creating an E. coli strain deficient in the L-rhamnose metabolic pathway. nih.govnih.gov In this system, only cells expressing a mutant RhuA capable of using unphosphorylated L-rhamnulose (which can be formed from L-rhamnose and subsequently cleaved to DHA and L-lactaldehyde) can survive on a minimal medium containing L-rhamnose. nih.govnih.gov This in vivo selection system allows for rapid screening of large libraries of RhuA mutants generated by methods like error-prone PCR. nih.govnih.gov

Rational design , guided by the enzyme's crystal structure, has also been used to alter substrate specificity. whiterose.ac.uknih.govresearchgate.net The phosphate group of DHAP forms strong hydrogen bonds with several residues in the active site of RhuA. nih.govnih.gov By mutating these residues (e.g., N29, N32, S75, T115, and S116) to residues like aspartate, new polar contacts can be established that may better accommodate the hydroxyl group of DHA. nih.govresearchgate.net For example, the N29D mutant of RhuA showed a threefold increase in the rate of aldol addition reactions using DHA with various aldehyde acceptors compared to the wild-type enzyme. researchgate.net This single point mutation shifted the enzyme's catalytic preference, making it more versatile for aldol additions with DHA. researchgate.net

Multi-Enzyme Cascade Systems for Biocatalysis

By integrating the synthesis of DHAP directly into the reaction mixture, multi-enzyme systems provide a continuous, low-concentration supply of this key substrate for the aldolase. ethz.chcsic.es A typical cascade involving RhuA begins with a simple, stable precursor like dihydroxyacetone (DHA) or glycerol (B35011). researchgate.netnih.gov This precursor is converted to DHAP through one or more enzymatic steps, and the DHAP is then immediately consumed by RhuA in an aldol addition reaction with an acceptor aldehyde to form a ketose phosphate. researchgate.netmdpi.com Often, a phosphatase is included as a final step to hydrolyze the phosphate group, yielding the final neutral sugar product. csic.escore.ac.uk These one-pot systems have been successfully employed for the synthesis of various high-value compounds, including rare sugars, nitrocyclitols, and iminocyclitols. nih.govcore.ac.ukcore.ac.uk The use of whole-cell biocatalysts, which contain the entire enzymatic cascade, further simplifies the process by eliminating the need for costly enzyme purification. bohrium.comnih.gov

In situ Generation of Dihydroxyacetone Phosphate

The in situ generation of dihydroxyacetone phosphate (DHAP) is a critical strategy for the practical application of DHAP-dependent aldolases like L-rhamnulose-1-phosphate aldolase. plos.orgethz.ch DHAP is prone to decomposition under neutral or alkaline conditions, forming methylglyoxal (B44143) and inorganic phosphate, which can inhibit enzyme activity. thieme-connect.de Generating DHAP within the reaction vessel at the same rate it is consumed by the aldolase maintains a low and stable concentration, mitigating its instability. ethz.chcsic.es This approach avoids the need to prepare and store the labile substrate separately. ethz.ch

Several enzymatic pathways have been developed to produce DHAP in situ from more stable and affordable precursors. plos.org

From Dihydroxyacetone (DHA): A common and efficient method involves the phosphorylation of dihydroxyacetone (DHA) using a dihydroxyacetone kinase (DHAK). researchgate.netcsic.es This reaction requires a phosphate donor, typically adenosine (B11128) triphosphate (ATP). To make the process economically viable, the ATP is regenerated in situ. Acetate kinase is often used for this purpose, utilizing acetyl phosphate as a cost-effective phosphoryl donor. researchgate.netcsic.es This system, combining DHAK and an ATP regeneration enzyme, has been successfully coupled with RhuA for the synthesis of various compounds. csic.esmdpi.com

From Glycerol: An alternative route starts with glycerol, an abundant and inexpensive carbon source. plos.orgnih.gov This pathway typically involves two steps: the phosphorylation of glycerol to L-glycerol-3-phosphate (G3P) by glycerol kinase, followed by the oxidation of G3P to DHAP by glycerol-3-phosphate oxidase. plos.orgethz.ch The oxidation step produces hydrogen peroxide, which is often removed by catalase to prevent enzyme inactivation. plos.org This four-enzyme system (glycerol kinase, an ATP regeneration enzyme, glycerol-3-phosphate oxidase, and catalase) represents a highly efficient cascade for converting glycerol into DHAP for subsequent aldol reactions. plos.org

From Fructose-1,6-bisphosphate (FBP): DHAP can also be generated via the retro-aldol cleavage of fructose-1,6-bisphosphate, a reaction catalyzed by fructose-1,6-bisphosphate aldolase (FBA). plos.orgwikipedia.org This reaction yields DHAP and glyceraldehyde-3-phosphate (G3P). To maximize the DHAP yield, triosephosphate isomerase (TPI) is often included to convert the G3P into a second molecule of DHAP. plos.orgethz.ch

| Precursor | Enzyme System | Key Features | Reference |

|---|---|---|---|

| Dihydroxyacetone (DHA) | Dihydroxyacetone kinase (DHAK) + Acetate Kinase (for ATP regeneration) | Widely used method; requires ATP regeneration from a phosphoryl donor like acetyl phosphate. | researchgate.netcsic.es |

| Glycerol | Glycerol Kinase + Glycerol-3-Phosphate Oxidase + Catalase (+ ATP regeneration) | Utilizes an inexpensive and abundant feedstock; requires removal of H₂O₂ byproduct. | plos.org |

| Fructose-1,6-bisphosphate (FBP) | Fructose-1,6-bisphosphate Aldolase (FBA) + Triosephosphate Isomerase (TPI) | Generates two molecules of DHAP per molecule of FBP (with TPI). | plos.orgwikipedia.org |

Process Development and Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of compounds using L-rhamnulose-1-phosphate aldolase requires significant process development and optimization. The primary goal is to maximize volumetric productivity (the amount of product per volume per time) while minimizing costs. dntb.gov.ua This involves optimizing fermentation conditions for enzyme production and refining the conditions for the biocatalytic reaction itself. researchgate.net

For the production of recombinant RhuA, Escherichia coli is a commonly used host. researchgate.netnih.gov High-cell-density fed-batch cultivation is a preferred strategy to achieve high yields of the enzyme. researchgate.net Optimization of this process involves several key parameters:

Media Composition: Developing defined or complex media formulations that support rapid cell growth and high protein expression. For instance, using a balanced combination of glucose and glycerol can promote fast initial growth while preventing early, leaky expression of the recombinant protein. dntb.gov.ua

Induction Strategy: The timing and concentration of the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) are critical. researchgate.net Inducing at the late-log phase of cell growth has been shown to yield the highest volumetric production of RhuA. researchgate.net The optimal amount of inducer must be determined to maximize expression without imposing an excessive metabolic load on the host cells. researchgate.net

Physical Parameters: Temperature and pH are crucial for both cell growth and the production of soluble, active enzyme. Temperatures of 30 °C and 37 °C have been used for RhuA production without significant differences in specific activity. researchgate.net

The development of whole-cell biocatalysts, where the enzymes of the cascade are co-expressed in a single organism, simplifies large-scale production by eliminating the need for enzyme purification and immobilization. nih.gov Optimization of whole-cell systems has led to significant product yields. For instance, a whole-cell system for the production of rare ketoses from glycerol and glyceraldehyde achieved final titers of 15.30 g/L for D-sorbose and 16.80 g/L for L-fructose. nih.gov

| Process | Organism/System | Strategy | Key Optimized Parameter | Result/Yield | Reference |

|---|---|---|---|---|---|

| Enzyme Production | E. coli M15 (pQErham) | Fed-batch fermentation | IPTG induction in late-log phase | 8333 AU/dm³ volumetric production | researchgate.net |

| Enzyme Production | E. coli | Fed-batch fermentation | Glycerol/lactose feeding strategy | ~6 g/L of soluble RhuA | dntb.gov.ua |

| Biocatalysis | Whole-cell cascade (E. coli) | Semi-continuous bioconversion | Continuous addition of D-glyceraldehyde | 15.30 g/L D-sorbose; 6.35 g/L D-psicose | nih.gov |

| Biocatalysis | Whole-cell cascade (E. coli) | Batch bioconversion | L-glyceraldehyde as acceptor | 16.80 g/L L-fructose | nih.gov |

| Biocatalysis | in vitro multi-enzyme system | One-pot batch reaction | Ratio of DHAK to aldolase activity | Increased fuculose-1-phosphate yield from 63% to 88.8% | csic.es |

Future Research Directions and Methodological Advances

Elucidation of Uncharacterized Metabolic Branches

While the central pathway for L-rhamnose degradation via L-rhamnulose 1-phosphate is well-established in many bacteria like Escherichia coli, the full metabolic landscape is likely more complex and diverse across different organisms. pathbank.orguniprot.org In E. coli, L-rhamnose is converted to L-rhamnulose, which is then phosphorylated to this compound by rhamnulokinase. nih.gov Subsequently, L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) cleaves it into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. nih.govwikipedia.org

Future research will likely focus on identifying and characterizing novel enzymes and pathways connected to this compound metabolism. For instance, some bacteria may possess alternative routes for its synthesis or degradation. The discovery of a bifunctional L-rhamnulose-phosphate aldolase/L-lactaldehyde dehydrogenase (RhaEW) in organisms like Chloroflexus aurantiacus and Bacillus subtilis points towards the existence of metabolic variations. frontiersin.org Investigating the metabolism of this compound in extremophiles, such as the hyperthermophilic eubacterium Thermotoga maritima, could reveal enzymes with unique properties, like enhanced stability, which are highly desirable for industrial applications. core.ac.uk

The exploration of metabolic pathways in probiotic bacteria, such as Lactobacillus rhamnosus, is also a promising area. nih.gov Understanding how these organisms process L-rhamnose could provide insights into their gut colonization and health-promoting effects. Furthermore, elucidating how the degradation products of this compound, namely DHAP and L-lactaldehyde, are channeled into central metabolism under different conditions (aerobic vs. anaerobic) will provide a more complete picture of cellular physiology. pathbank.org

Advanced Structural Characterization Techniques

High-resolution structural data is fundamental to understanding the function and mechanism of enzymes involved in this compound metabolism. X-ray crystallography has been instrumental in determining the three-dimensional structures of L-rhamnulose-1-phosphate aldolase (RhaD), revealing a homotetrameric assembly and a chemically similar active site to L-fuculose-1-phosphate aldolase. nih.govacs.orgnih.gov The structure of RhaD from E. coli has been solved to a high resolution of 1.35 Å, providing detailed insights into its catalytic machinery. nih.govacs.org

Future advancements in structural biology, such as cryo-electron microscopy (cryo-EM), will enable the characterization of larger and more complex enzymatic assemblies that may be difficult to crystallize. This technique could be particularly useful for studying multi-enzyme complexes involved in this compound metabolism. Time-resolved crystallography and cryo-EM could also be employed to capture snapshots of enzymes in action, providing a dynamic view of the catalytic process.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying enzyme dynamics and substrate binding. ebi.ac.uk It can provide information about the conformational changes that occur upon substrate binding and during catalysis, complementing the static pictures provided by crystallography. For instance, NMR was used alongside in silico calculations to analyze the structure of iminocyclitols synthesized using RhaD. ebi.ac.uk These advanced structural techniques will be crucial for the rational design and engineering of enzymes with improved or novel functionalities.

Computational Approaches to Enzyme Mechanism and Engineering

Computational methods are becoming increasingly indispensable for studying enzyme mechanisms and guiding protein engineering efforts. Molecular docking and molecular dynamics (MD) simulations can be used to predict how substrates and inhibitors bind to the active site of enzymes like RhaD and to understand the catalytic mechanism at an atomic level. researchgate.netnih.gov For example, MD simulations have been used to calculate the Bürgi–Dunitz trajectory to understand the catalytic efficiency of RhaD. nih.gov

These computational tools are also vital for rational protein engineering. By identifying key residues in the active site, researchers can design mutations to alter substrate specificity, enhance catalytic activity, or improve stability. nih.govresearchgate.net For instance, the phosphate binding site of L-rhamnulose-1-phosphate aldolase has been redesigned to favor the use of dihydroxyacetone (DHA) instead of the phosphorylated DHAP. nih.govresearchgate.net A single point mutation (N29D) in the RhaD from E. coli increased the enzyme's versatility for aldol (B89426) additions using DHA. researchgate.net

Furthermore, computational design approaches are being used to create novel enzymes with desired catalytic properties. researchgate.net The combination of computational design with laboratory-based directed evolution has shown great promise in generating enzymes with activities approaching those of natural enzymes. researchgate.net As computational power and algorithms continue to improve, these in silico methods will play an even more significant role in the development of novel biocatalysts for the synthesis of valuable chemicals.

Development of Novel Analytical Methods for Intermediates

The development of sensitive and efficient analytical methods is crucial for studying metabolic pathways and for monitoring enzymatic reactions in real-time. This compound and other metabolic intermediates are often present at low concentrations and can be unstable, making their detection and quantification challenging.

Currently, methods like High-Performance Liquid Chromatography (HPLC) coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) are used to monitor reactions involving this compound. nih.gov Thin-Layer Chromatography (TLC) is also a common technique for qualitative analysis. nih.gov Spectrophotometric assays, often coupled with other enzymes, are used to determine the activity of RhaD by monitoring the change in NADH absorbance. nih.gov

Future research will likely focus on developing more advanced and high-throughput analytical techniques. Mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), offer high sensitivity and specificity for the detection and quantification of metabolites. Isotope labeling studies, in conjunction with MS or NMR, can be used to trace the flow of atoms through metabolic pathways, providing detailed information about reaction mechanisms and metabolic fluxes.

The development of in vivo biosensors for this compound and related intermediates could enable real-time monitoring of metabolic dynamics within living cells. Such biosensors would be invaluable for metabolic engineering applications, allowing for the rapid screening of engineered strains and the optimization of production processes.

Expanding Biotechnological Utility into New Compound Classes

The enzymes of the L-rhamnose metabolic pathway, particularly L-rhamnulose-1-phosphate aldolase (RhaD), are versatile biocatalysts for the synthesis of a wide range of valuable compounds. researchgate.networdpress.commdpi.com RhaD catalyzes the stereoselective aldol addition of DHAP to various aldehyde acceptors, making it a powerful tool for the synthesis of rare sugars, polyhydroxylated compounds, and chiral building blocks. researchgate.netresearchgate.netmdpi.com

The biotechnological utility of RhaD is being expanded to produce novel compound classes. For example, it has been used in chemoenzymatic strategies to synthesize iminocyclitols, which are potent inhibitors of glycosidases with therapeutic potential. ebi.ac.ukresearchgate.net RhaD has also been employed in multi-enzyme cascade reactions for the synthesis of nitrocyclitols and acyclic nucleoside analogues. researchgate.netmdpi.com

Future research will aim to further broaden the substrate scope of RhaD and other related aldolases through protein engineering. nih.gov By modifying the active site, researchers hope to create variants that can accept a wider range of donor and acceptor molecules, enabling the synthesis of an even greater diversity of chemical structures. The development of multi-enzyme systems, or "artificial enzyme cascades," will allow for the one-pot synthesis of complex molecules from simple, inexpensive starting materials. researchgate.networdpress.com This approach mimics the efficiency of natural metabolic pathways and represents a key strategy for sustainable chemical production. wordpress.com The ultimate goal is to create a platform of biocatalysts that can be used to produce a wide array of valuable chemicals for the pharmaceutical, food, and materials industries.

Q & A

Q. What enzymatic pathways are involved in the synthesis of L-Rhamnulose 1-phosphate, and how can researchers optimize reaction conditions for high yield?

Q. What analytical techniques are recommended for quantifying this compound in enzymatic assays?

Coupled enzymatic assays using phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase with NADH photometric measurement (λ = 340 nm) are standard. This system allows real-time monitoring of phosphate transfer activity. Quality assurance protocols recommend pH 7.5 and 25°C for consistency .

Q. How does this compound participate in metabolic pathways, and what are its downstream products?

this compound is cleaved by aldolases (e.g., RhuA, EC 4.1.2.19) into dihydroxyacetone phosphate (DHAP) and (S)-lactaldehyde. This reaction is critical in microbial pathways for propionyl-CoA biosynthesis, enabling carbon flux toward odd-chain fatty acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in equilibrium constants (K) reported for this compound aldolase reactions under varying experimental conditions?

Thermodynamic data discrepancies arise from pH, temperature, and cofactor dependencies. For example, K values for the cleavage reaction differ at 298.15 K (0.083) versus 310.15 K (7.5) due to entropy changes . To reconcile data, researchers should:

- Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).

- Use isothermal titration calorimetry (ITC) to measure ΔG under physiological temperatures.

- Account for metal ion effects (e.g., Mg²⁺) on enzyme activity .

Q. What experimental strategies address challenges in isolating this compound from complex reaction mixtures?

Silver nitrate precipitation selectively removes ATP/ADP by forming insoluble silver phosphates, leaving sugar phosphates in solution. This method outperforms barium precipitation by eliminating toxic ion residues and reducing purification time to <15 minutes . For scale-up, coupling this with desalting columns (e.g., Bio-Gel P-2) ensures high-purity yields.

Q. How can metabolic engineering leverage this compound cleavage for sustainable biosynthesis of odd-chain fatty acids?

Redirecting carbon flux from this compound to propionyl-CoA via engineered Escherichia coli strains (e.g., expressing RhuA and lactaldehyde dehydrogenase) enhances odd-chain fatty acid production. Key steps include:

- Overexpression of rhamnulokinase (RhuK) to boost precursor supply.

- Knockout of competing pathways (e.g., fucose metabolism).

- Fed-batch fermentation with controlled NADPH/ATP ratios .

Q. What structural features of aldolases govern substrate specificity for this compound, and how can this inform enzyme engineering?

Aldolases like RhuA exhibit stereoselectivity for ketose 1-phosphates due to conserved active-site residues (e.g., Lys162, Asp189) that stabilize the enolate intermediate. Site-directed mutagenesis at these positions can broaden substrate tolerance. For example, substituting Lys162 with alanine enables activity toward non-natural substrates like 4-fluorobenzaldehyde .

Methodological Considerations

- Data Validation : Cross-validate HPLC and enzymatic assay results to confirm this compound purity .

- Experimental Design : Use fractional factorial designs to optimize multi-variable systems (e.g., pH, temperature, cofactors) .

- Contradiction Analysis : Apply Arrhenius plots to dissect temperature-dependent kinetic anomalies in equilibrium constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.